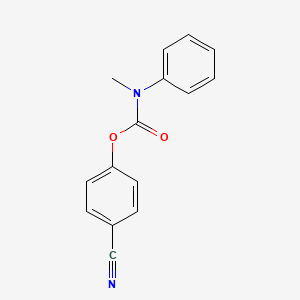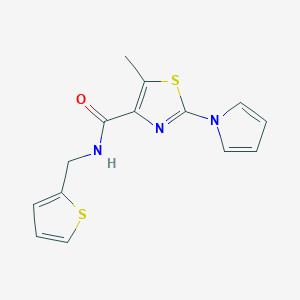![molecular formula C14H22INO2 B4894671 N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine, commonly known as iodobenzene, is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is commonly used in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of iodobenzene is not fully understood. However, it is known to bind to certain receptors in the brain, which makes it useful in PET imaging studies. It has also been shown to have some affinity for the histamine H3 receptor.
Biochemical and Physiological Effects
Iodobenzene has been shown to have some biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be related to its affinity for certain receptors. It has also been shown to have some effects on the immune system, although the exact mechanisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Iodobenzene has several advantages for lab experiments. It is a reliable and efficient way of synthesizing iodobenzene, which is useful in many scientific research applications. It is also a useful radioligand for PET imaging studies. However, there are some limitations to its use. It has limited solubility in water, which may make it difficult to work with in some experiments. It also has some potential toxicity, which must be taken into account when working with it.
Orientations Futures
There are several future directions for research involving iodobenzene. One area of interest is its potential as a histamine H3 receptor antagonist. It has also been suggested that it may have some potential as a treatment for certain neurological disorders, although more research is needed to confirm this. Additionally, there is ongoing research into the synthesis of other compounds using iodobenzene as a starting material.
Conclusion
In conclusion, iodobenzene is a chemical compound that has been widely used in scientific research. Its synthesis method is reliable and efficient, and it has many scientific research applications. Its mechanism of action and biochemical and physiological effects are not fully understood, but it has shown promise in certain areas of research. While it has some limitations for lab experiments, there are many future directions for research involving iodobenzene.
Méthodes De Synthèse
The synthesis of iodobenzene involves the reaction of 2-(2-bromoethoxy)aniline with iodine in the presence of a base. The resulting compound is then treated with diethylamine to produce N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine. This method has been widely used in scientific research and is considered to be a reliable and efficient way of synthesizing iodobenzene.
Applications De Recherche Scientifique
Iodobenzene has been widely used in scientific research for various purposes. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution of certain receptors in the brain. It has also been used in the synthesis of other compounds, such as iodophenpropit, which is a histamine H3 receptor antagonist.
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2/c1-3-16(4-2)9-10-17-11-12-18-14-8-6-5-7-13(14)15/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZLAVFKLQXHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)

![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)

![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)